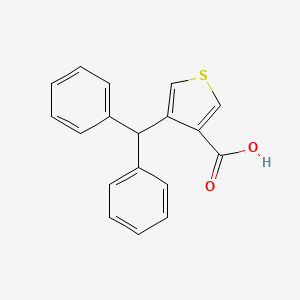

4-Benzhydrylthiophene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Benzhydrylthiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C18H14O2S and its molecular weight is 294.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What is the standard synthetic route for 4-Benzhydrylthiophene-3-carboxylic acid, and what critical reagents are involved?

The compound is synthesized via a Friedel-Crafts acylation reaction. In a representative procedure:

- Step 1 : React the hydroxy acid precursor (e.g., 26) with phosphorus pentachloride (PCl₅) in dry benzene under cooled conditions to form the acyl chloride intermediate.

- Step 2 : Add tin(IV) chloride (SnCl₄) as a Lewis catalyst to facilitate cyclization and benzhydryl group incorporation.

- Step 3 : Purify via silica gel column chromatography (benzene eluent) to isolate the product.

Key reagents : PCl₅ (activates carboxylic acid), SnCl₄ (promotes electrophilic substitution), and benzene (solvent). Yield: ~41% after purification .

Q. Basic: How is this compound characterized, and what spectral data confirm its structure?

Analytical methods :

- IR spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch of carboxylic acid) and broad 3150–2600 cm⁻¹ (acidic O-H stretch) .

- ¹H NMR (DMSO-d₆) : δ 1.80 (d, J = 3.5 Hz, H5), δ 3.33 (d, J = 3.5 Hz, H2), and δ 3.80 (s, benzhydryl methine proton) .

- Elemental analysis : Matches calculated values for C₁₃H₁₈O₄S (C: 73.44%; H: 4.79%; S: 10.89%) .

Q. Basic: What are the solubility properties of this compound, and how should it be stored?

- Solubility : Likely polar-aprotic solvent soluble (e.g., DMSO, DMF) due to the carboxylic acid and aromatic groups. Limited solubility in water.

- Storage : Store in airtight containers at 2–8°C, protected from moisture (common for carboxylic acids). Avoid prolonged exposure to light .

Q. Advanced: How can researchers optimize the synthetic yield of this compound?

Methodological considerations :

- Catalyst loading : Adjust SnCl₄ stoichiometry (e.g., 1.4 equivalents vs. 1.0 equivalent) to enhance cyclization efficiency.

- Temperature control : Maintain strict cooling (0°C) during SnCl₄ addition to minimize side reactions.

- Purification : Use gradient elution in column chromatography (e.g., benzene/ethyl acetate) to improve separation of byproducts .

Q. Advanced: How should conflicting spectral data (e.g., NMR peak splitting) be resolved during characterization?

- Approach :

Q. Advanced: What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

- Stabilization :

Q. Advanced: How can researchers evaluate the biological activity of this compound?

Methodology :

- Enzyme inhibition assays : Target enzymes with thiophene-binding pockets (e.g., cyclooxygenase, kinases) using fluorogenic substrates.

- Cellular uptake studies : Label with fluorescent tags (e.g., FITC) to track intracellular localization.

- SAR studies : Compare with analogs (e.g., methyl esters or halogenated derivatives) to identify critical functional groups .

Q. Advanced: What mechanistic insights explain the role of SnCl₄ in the synthesis of this compound?

- Mechanism : SnCl₄ acts as a Lewis acid, coordinating to the acyl chloride intermediate and increasing electrophilicity at the thiophene ring’s C4 position. This facilitates benzhydryl group attachment via electrophilic aromatic substitution .

Q. Advanced: How can column chromatography challenges (e.g., low resolution) be addressed during purification?

- Optimization :

Q. Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?

Properties

CAS No. |

36540-51-9 |

|---|---|

Molecular Formula |

C18H14O2S |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

4-benzhydrylthiophene-3-carboxylic acid |

InChI |

InChI=1S/C18H14O2S/c19-18(20)16-12-21-11-15(16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,17H,(H,19,20) |

InChI Key |

BYRUKMRBPYPFJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CSC=C3C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.